ethyl 2-cyclohexyl-3-[(4-nitrophenyl)amino]-3-oxopropanoate
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Overview
Description
Ethyl 2-cyclohexyl-3-[(4-nitrophenyl)amino]-3-oxopropanoate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly used in the synthesis of other compounds and has been studied extensively for its biochemical and physiological effects.
Scientific Research Applications
Ethyl 2-cyclohexyl-3-[(4-nitrophenyl)amino]-3-oxopropanoate has a wide range of scientific research applications. It is commonly used in the synthesis of other compounds, including pharmaceuticals and agrochemicals. This compound has also been studied for its potential use as a fluorescent probe in biological imaging studies. Additionally, ethyl 2-cyclohexyl-3-[(4-nitrophenyl)amino]-3-oxopropanoate has been studied for its potential anti-inflammatory and anti-cancer properties.
Mechanism of Action
The mechanism of action of ethyl 2-cyclohexyl-3-[(4-nitrophenyl)amino]-3-oxopropanoate is not well understood. However, it is believed that this compound may work by inhibiting certain enzymes or signaling pathways in cells. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Ethyl 2-cyclohexyl-3-[(4-nitrophenyl)amino]-3-oxopropanoate has been shown to have a range of biochemical and physiological effects. Studies have shown that this compound may have anti-inflammatory and anti-cancer properties. Additionally, ethyl 2-cyclohexyl-3-[(4-nitrophenyl)amino]-3-oxopropanoate has been studied for its potential use as a fluorescent probe in biological imaging studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of using ethyl 2-cyclohexyl-3-[(4-nitrophenyl)amino]-3-oxopropanoate in lab experiments is its well-established synthesis method. This compound is also relatively stable and easy to handle. However, one limitation of using this compound is its potential toxicity. Further research is needed to fully understand the safety implications of using ethyl 2-cyclohexyl-3-[(4-nitrophenyl)amino]-3-oxopropanoate in lab experiments.
Future Directions
There are many potential future directions for research related to ethyl 2-cyclohexyl-3-[(4-nitrophenyl)amino]-3-oxopropanoate. One area of interest is the development of new compounds based on the structure of ethyl 2-cyclohexyl-3-[(4-nitrophenyl)amino]-3-oxopropanoate for use in pharmaceuticals and agrochemicals. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and to understand its potential anti-inflammatory and anti-cancer properties. Finally, there is potential for further research into the use of ethyl 2-cyclohexyl-3-[(4-nitrophenyl)amino]-3-oxopropanoate as a fluorescent probe in biological imaging studies.
Synthesis Methods
The synthesis of ethyl 2-cyclohexyl-3-[(4-nitrophenyl)amino]-3-oxopropanoate involves the reaction of ethyl 2-cyclohexyl-3-oxopropanoate with 4-nitroaniline in the presence of a suitable catalyst. The reaction takes place under mild conditions and yields the desired product in good yields. This synthesis method has been well-established and is commonly used in scientific research.
properties
IUPAC Name |
ethyl 2-cyclohexyl-3-(4-nitroanilino)-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c1-2-24-17(21)15(12-6-4-3-5-7-12)16(20)18-13-8-10-14(11-9-13)19(22)23/h8-12,15H,2-7H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLHFUBNYVRCIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCCCC1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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